Technical Monograph: (S)-Piperidin-3-yl-acetic acid ethyl ester
Technical Monograph: (S)-Piperidin-3-yl-acetic acid ethyl ester
CAS Number: 188883-58-1 Synonyms: Ethyl (S)-2-(piperidin-3-yl)acetate; (S)-3-(Ethoxycarbonylmethyl)piperidine[1]
Executive Summary
(S)-Piperidin-3-yl-acetic acid ethyl ester (CAS 188883-58-1) is a critical chiral building block in medicinal chemistry, distinguished by its specific stereochemical configuration and the methylene "spacer" separating the piperidine ring from the ester functionality.[1] Unlike its lower homolog, nipecotic acid ethyl ester, this compound offers a unique spatial arrangement that is essential for fine-tuning pharmacophore binding in G-protein coupled receptors (GPCRs) and protease inhibitors.[2]
This guide provides a comprehensive technical overview of the compound, detailing a self-validating synthetic protocol via classical resolution, critical quality control parameters, and its strategic application in structure-activity relationship (SAR) studies.[2]
Chemical Identity & Physiochemical Profile[3][4][5][6]
The precise characterization of this intermediate is vital for downstream success in multi-step synthesis. The (S)-enantiomer is the pharmacologically active scaffold in many CNS-targeting therapeutics.
Table 1: Core Chemical Data
| Property | Specification |
| CAS Number | 188883-58-1 |
| IUPAC Name | Ethyl 2-[(3S)-piperidin-3-yl]acetate |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Chiral Center | C3 (S-configuration) |
| Boiling Point | 67–70 °C (at 0.2 mmHg) |
| Density | 1.043 g/mL (predicted) |
| pKa (Conjugate Acid) | ~10.4 (Piperidine Nitrogen) |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in EtOH, EtOAc, DCM, CHCl₃; Sparingly soluble in water |
Synthetic Routes & Manufacturing
While asymmetric hydrogenation using Rhodium-DUPHOS catalysts is possible, it is often cost-prohibitive for large-scale preparation.[2] The industry-standard, robust method involves the hydrogenation of a pyridine precursor followed by classical optical resolution using L-(+)-Mandelic acid . This method is preferred for its scalability and the ability to recycle the unwanted enantiomer via racemization.
Reaction Logic & Pathway
The synthesis proceeds through the reduction of the aromatic pyridine ring to the piperidine racemate. The critical step is the diastereomeric salt formation, where L-(+)-mandelic acid selectively crystallizes with the (S)-amine.
Figure 1: Synthetic workflow for the production of CAS 188883-58-1 via classical resolution.
Detailed Experimental Protocol
Objective: Isolation of (S)-Ethyl 2-(piperidin-3-yl)acetate with >99% ee.
Step 1: Preparation of Racemate
-
Dissolve Ethyl 3-pyridineacetate (1.0 eq) in Ethanol.
-
Add 10% Pd/C catalyst (5 wt% loading).
-
Hydrogenate at 50–60 psi H₂ and 60°C for 12 hours.
-
Filter through Celite to remove catalyst. Concentrate to obtain the crude racemic oil.
Step 2: Optical Resolution (The Critical Control Point)
-
Reagent: L-(+)-Mandelic acid (1.0 eq).
-
Solvent System: Ethyl Acetate (EtOAc) is the optimal solvent for differential solubility.
-
Protocol:
-
Dissolve the crude racemate (e.g., 100 g) in EtOAc (600 mL) at 45°C.
-
Add L-(+)-Mandelic acid (1.0 eq) slowly.
-
Heat to reflux for 1 hour to ensure homogeneity.
-
Cool slowly to room temperature (20–25°C) over 4 hours. Note: Rapid cooling traps the (R)-isomer.
-
Stir overnight. A white crystalline precipitate forms.
-
Filtration: Collect the solid. This is the (S)-amine • L-mandelate salt.
-
Recrystallization: If chiral HPLC indicates ee < 98%, recrystallize from hot EtOAc/EtOH (9:1).
-
Step 3: Liberation of the Free Base
-
Suspend the salt in water/DCM (1:1).
-
Adjust pH to 10–11 using saturated K₂CO₃ or 2N NaOH.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate.[2][3]
-
Result: Colorless oil, (S)-Ethyl 2-(piperidin-3-yl)acetate.
Pharmaceutical Applications & SAR Logic
This scaffold is a "homologated" version of nipecotic acid. The addition of the methylene group (-CH₂-) between the ring and the ester creates a specific distance vector (approx 1.54 Å extension) that alters the ligand's binding pose.
Structural Advantages in Drug Design
-
Conformational Flexibility: The exocyclic methylene group allows the ester/acid tail to rotate more freely than in nipecotic acid, allowing the molecule to adapt to deeper binding pockets.[2]
-
GABA Analogues: Derivatives of this scaffold mimic
-aminobutyric acid (GABA). The piperidine ring constrains the nitrogen, reducing entropic penalty upon binding to GABA transporters (GAT).[2] -
Peptidomimetics: It serves as a constrained amino acid surrogate, often replacing Gly-Pro or Ala-Pro sequences in peptide drugs to improve metabolic stability.
Figure 2: Pharmacological application logic for the (S)-piperidin-3-yl-acetate scaffold.
Quality Control & Analytical Validation
To ensure scientific integrity, the identity and purity must be validated using the following methods.
Chiral HPLC Method (Enantiomeric Excess)
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Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Acceptance Criteria: (S)-isomer > 98.0% ee. The (R)-isomer typically elutes first on AD-H columns (verify with racemic standard).
NMR Interpretation[7]
-
¹H NMR (CDCl₃, 400 MHz):
Handling & Safety
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Hazards: Irritant to eyes, respiratory system, and skin.[2][4]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The secondary amine is prone to oxidation and carbamate formation if exposed to atmospheric CO₂.
-
Stability: Stable for >2 years if stored properly. Avoid strong oxidizing agents.
References
-
ChemicalBook. (2022). (S)-PIPERIDIN-3-YL-ACETIC ACID ETHYL ESTER Properties and CAS 188883-58-1.[1][5] Retrieved from [2]
-
Google Patents. (2010). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride. (Note: Describes the resolution logic using Mandelic acid, applicable to the (S)-enantiomer by switching to L-Mandelic acid). Retrieved from
-
PubChem. (2025).[4][6] Ethyl 2-[(3R)-piperidin-3-yl]acetate (CAS 188883-57-0).[1][4] (Note: Provides physical data for the enantiomeric pair). Retrieved from [2]
-
GuideChem. (2025). 2-(Piperidin-3-yl)-acetic acid ethyl ester Suppliers and CAS Data. Retrieved from [2]
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. ethyl 2-[(3R)-piperidin-3-yl]acetate | C9H17NO2 | CID 7161133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-PIPERIDIN-3-YL-ACETIC ACID ETHYL ESTER | 188883-58-1 [chemicalbook.com]
- 6. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]
